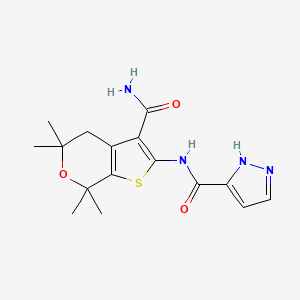
GLPG1837
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Mukoviszidose eingesetzt, insbesondere bei Patienten mit spezifischen CFTR-Mutationen wie F508del und G551D . Die Verbindung verstärkt die Aktivität des CFTR-Proteins, das für die Aufrechterhaltung des Gleichgewichts von Salz und Wasser über Zellmembranen entscheidend ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GLPG-1837 umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Zu den wichtigsten Schritten gehören:
Bildung des Thieno[2,3-c]pyran-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers unter sauren oder basischen Bedingungen.
Einführung des Pyrazolrings: Dies wird durch eine Kondensationsreaktion mit einem Hydrazinderivat erreicht.
Funktionalisierung: Verschiedene funktionelle Gruppen werden eingeführt, um die Potenz und Selektivität der Verbindung zu verbessern.
Industrielle Produktionsmethoden
Die industrielle Produktion von GLPG-1837 folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
The primary target of N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide, also known as GLPG1837, is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . CFTR is a chloride channel that plays a critical role in the regulation of water and salt movement across epithelium-lining tissues .
Mode of Action
This compound acts as a CFTR potentiator . It binds to the CFTR protein, enhancing its function by increasing the probability that the channel will be open, thus facilitating the transport of chloride ions across cell membranes . The compound may share a common mechanism and binding site with VX-770, another FDA-approved drug for patients carrying mutations with gating defects .
Biochemical Pathways
This compound affects the chloride transport pathway regulated by CFTR . By potentiating the CFTR protein, this compound enhances the transport of chloride ions across the cell membrane, which in turn influences the transport of water and other ions, impacting the overall electrolyte and fluid balance in the body .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in clinical trials . The compound is administered orally, and its concentration in the blood is determined to assess its absorption, distribution, metabolism, and excretion (ADME) properties . .
Result of Action
The potentiation of CFTR by this compound leads to an increase in chloride transport across cell membranes . This can help to alleviate the symptoms of cystic fibrosis, a disease characterized by defective chloride transport due to mutations in the CFTR gene .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the function of CFTR, and thus the efficacy of this compound, can be affected by factors such as phosphorylation, protein interactions, and changes in the cell environment . Additionally, the efficacy of this compound can be influenced by the presence of other drugs, as seen in clinical trials where patients were required to withhold the drug ivacaftor .
Biochemische Analyse
Biochemical Properties
GLPG1837 plays a crucial role in biochemical reactions by interacting with the CFTR protein. The compound enhances the activity of CFTR by increasing its open probability, which allows for improved chloride ion transport. This compound has been shown to interact with specific mutant forms of CFTR, such as F508del and G551D, with EC50 values of 3 nM and 339 nM, respectively . The nature of these interactions involves binding to the CFTR protein and stabilizing its open conformation, which facilitates chloride ion flow through the channel.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In epithelial cells, this compound enhances chloride ion transport by potentiating the activity of CFTR. This leads to improved hydration of the airway surface liquid, which is crucial for mucociliary clearance in the respiratory tract. Additionally, this compound influences cell signaling pathways by modulating the activity of CFTR, which can impact gene expression and cellular metabolism. The compound has been shown to increase the conductivity of the G551D CFTR channel with a potency of 181 nM .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with the CFTR protein. This compound binds to specific sites on the CFTR protein, stabilizing its open conformation and enhancing its gating function. This binding interaction is reversible, allowing for the modulation of CFTR activity in response to the presence of the compound. The molecular docking studies have identified potential binding sites for this compound, including residues D924, N1138, and S1141 . These interactions result in increased chloride ion transport and improved CFTR function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound maintains its potentiating effects on CFTR over extended periods, with no significant degradation observed. Long-term effects on cellular function include sustained improvement in chloride ion transport and enhanced CFTR activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound is generally well-tolerated at various dosages, with no significant adverse effects observed at therapeutic levels . At higher doses, there may be potential toxic effects, including disruptions in electrolyte balance and cellular homeostasis. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites retain the ability to potentiate CFTR activity, contributing to the overall therapeutic effects of this compound. The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by epithelial cells, where it localizes to the cell membrane and interacts with CFTR. The compound’s distribution within tissues is influenced by its binding affinity to CFTR and other cellular components. This localization is crucial for its therapeutic effects, as it ensures that this compound reaches the target sites where CFTR is expressed .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with CFTR. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CFTR to exert its potentiating effects. Targeting signals and post-translational modifications may play a role in directing this compound to specific compartments or organelles within the cell. This precise localization is essential for the compound’s efficacy in enhancing CFTR function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-1837 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the thieno[2,3-c]pyran core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrazole ring: This is achieved through a condensation reaction with a hydrazine derivative.
Functionalization: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Industrial Production Methods
Industrial production of GLPG-1837 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GLPG-1837 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im Molekül zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
GLPG-1837 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von CFTR-Potenziatoren zu untersuchen.
Biologie: Die Verbindung wird in zellulären und molekularbiologischen Studien eingesetzt, um die Mechanismen der CFTR-Modulation zu verstehen.
Wirkmechanismus
GLPG-1837 entfaltet seine Wirkung, indem es an spezifischen Stellen am CFTR-Protein bindet und dessen Aktivität verstärkt. Die Verbindung erhöht die Öffnungswahrscheinlichkeit des CFTR-Kanals, was zu einem verbesserten Chloridionentransport über Zellmembranen führt. Dies trägt dazu bei, das Gleichgewicht von Salz und Wasser in den Zellen wiederherzustellen und die Symptome der Mukoviszidose zu lindern . Zu den molekularen Zielstrukturen gehören spezifische Aminosäurereste im CFTR-Protein, und die beteiligten Pfade sind mit Ionentransport und zellulärer Homöostase verbunden .
Vergleich Mit ähnlichen Verbindungen
GLPG-1837 wird mit anderen CFTR-Potenziatoren wie VX-770 (Ivacaftor) verglichen. Während beide Verbindungen die CFTR-Aktivität verstärken, hat GLPG-1837 eine verbesserte Potenz und Selektivität für bestimmte CFTR-Mutationen gezeigt . Zu ähnlichen Verbindungen gehören:
VX-770 (Ivacaftor): Ein weiterer CFTR-Potenziator, der zur Behandlung von Mukoviszidose eingesetzt wird.
VX-809 (Lumacaftor): Ein CFTR-Korrektor, der in Kombination mit Potenziatoren eingesetzt wird, um die CFTR-Funktion zu verbessern.
VX-661 (Tezacaftor): Ein weiterer CFTR-Korrektor, der in Kombinationstherapien eingesetzt wird.
GLPG-1837 zeichnet sich durch seine einzigartige chemische Struktur und seine Fähigkeit aus, bestimmte CFTR-Mutationen mit hoher Potenz und Selektivität anzusprechen .
Eigenschaften
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1654725-02-6 | |
| Record name | GLPG-1837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1837 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





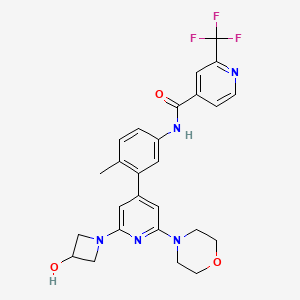
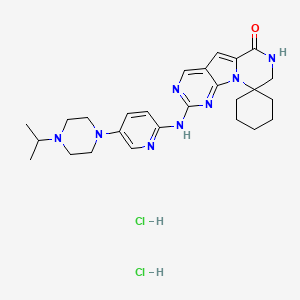
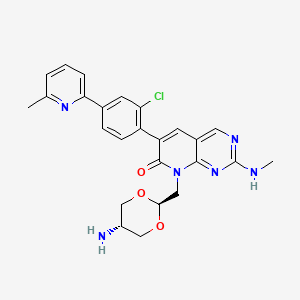
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)

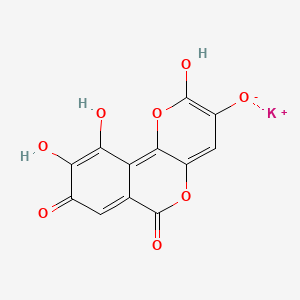
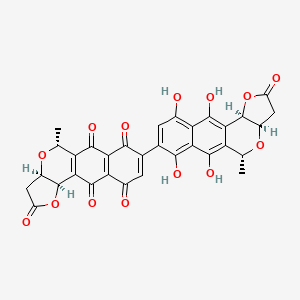
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
